molecular formula C16H19N3O3S B5631258 N~1~-[4-(AMINOSULFONYL)BENZYL]-4-(DIMETHYLAMINO)BENZAMIDE

N~1~-[4-(AMINOSULFONYL)BENZYL]-4-(DIMETHYLAMINO)BENZAMIDE

Cat. No.: B5631258
M. Wt: 333.4 g/mol
InChI Key: UZJKDYNGDXMVCP-UHFFFAOYSA-N
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Description

N~1~-[4-(AMINOSULFONYL)BENZYL]-4-(DIMETHYLAMINO)BENZAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminosulfonyl group and a dimethylamino group attached to a benzamide backbone. Its molecular formula is C16H20N4O3S, and it has a molecular weight of approximately 348.42 g/mol .

Properties

IUPAC Name

4-(dimethylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-19(2)14-7-5-13(6-8-14)16(20)18-11-12-3-9-15(10-4-12)23(17,21)22/h3-10H,11H2,1-2H3,(H,18,20)(H2,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJKDYNGDXMVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(AMINOSULFONYL)BENZYL]-4-(DIMETHYLAMINO)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(aminosulfonyl)benzyl chloride with 4-(dimethylamino)benzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(AMINOSULFONYL)BENZYL]-4-(DIMETHYLAMINO)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N~1~-[4-(AMINOSULFONYL)BENZYL]-4-(DIMETHYLAMINO)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[4-(AMINOSULFONYL)BENZYL]-4-(DIMETHYLAMINO)BENZAMIDE involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can lead to reduced tumor growth and increased apoptosis. The compound binds to the active site of the enzyme, blocking its activity and disrupting cellular processes .

Comparison with Similar Compounds

N~1~-[4-(AMINOSULFONYL)BENZYL]-4-(DIMETHYLAMINO)BENZAMIDE can be compared with other benzenesulfonamide derivatives:

    N-[4-(Aminosulfonyl)benzyl]acetamide: Similar structure but lacks the dimethylamino group.

    N-[4-(Aminosulfonyl)benzyl]-2-cyanoacetamide: Contains a cyano group instead of the dimethylamino group.

    N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide: Different substitution pattern on the benzene ring

These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of N1-[4-(AMINOSULFONYL)BENZYL]-4-(DIMETHYLAMINO)BENZAMIDE .

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